molecular formula C8H18N2O B1485622 trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol CAS No. 2165006-57-3

trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol

Cat. No.: B1485622
CAS No.: 2165006-57-3
M. Wt: 158.24 g/mol
InChI Key: FVOJLQSOKXIYOG-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol is a cyclobutane derivative featuring a hydroxyl group at the 1-position and a methyl-substituted ethylenediamine moiety at the 2-position in a trans-configuration. Its molecular formula is C₉H₁₉N₂O, with a molecular weight of 171.26 g/mol.

Properties

IUPAC Name

(1R,2R)-2-[methyl-[2-(methylamino)ethyl]amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-9-5-6-10(2)7-3-4-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOJLQSOKXIYOG-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCN(C)[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formal [2+2] Cycloaddition via Michael–Dieckmann-Type Reaction

A highly efficient approach involves a formal [2C2] cycloaddition between methyl 2-acetamidoacrylate and ketene diethyl acetal, yielding a cyclobutane intermediate with controlled stereochemistry. This tandem Michael–Dieckmann-type reaction produces a cyclobutane core that can be stereoselectively transformed into various 2-substituted cyclobutane amino acids, including derivatives analogous to the target compound.

  • This method affords a cyclobutane skeleton with functional handles for amino and hydroxyl group installation.
  • The reaction proceeds under mild conditions and is amenable to stereocontrol, crucial for obtaining the trans isomer.

Alternative Cyclobutane Syntheses

Other synthetic routes include:

  • Azidation and hydrogenation of bicyclo[1.1.0]butane derivatives to yield 2-substituted cyclobutanes.
  • Asymmetric Strecker synthesis starting from racemic 2-methylcyclobutanone with chiral auxiliaries, followed by chromatographic separation of stereoisomers.

Hydroxyl Group Installation

The hydroxyl group at the 1-position of the cyclobutane ring is generally introduced either by:

  • Direct hydroxylation of the cyclobutane ring.
  • Using cyclobutanone intermediates followed by stereoselective reduction to the corresponding cyclobutan-1-ol.

Representative Preparation Method from Literature

While direct preparation of trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol is scarcely detailed in the literature, closely related compounds provide insight into synthetic routes.

For example, a related compound, trans-2-[(2-methoxyethyl)(methyl)amino]cyclobutan-1-ol, is prepared as follows:

Step Reaction Details Conditions Yield (%) Notes
1 Reaction of 2-methoxyethyl-methylamine with 2-bromoethanol in toluene 100°C, 2 hours, triethylamine base 88 Crude yield
2 Further purification and isolation - - High purity product obtained

This approach demonstrates the nucleophilic substitution of a bromoalcohol with a methylated aminoalkyl amine to yield the amino-substituted cyclobutanol derivative.

Stereochemical Considerations and Yields

  • Stereochemical control is achieved through selective cycloaddition or reduction steps.
  • Diastereomeric mixtures may require chromatographic separation.
  • Yields vary depending on the route but typically range from moderate to high (20–90%), depending on step complexity and purification.

Summary Table of Preparation Methods

Method Key Reaction Type Starting Materials Conditions Yield (%) Notes
Formal [2+2] cycloaddition Michael–Dieckmann-type reaction Methyl 2-acetamidoacrylate, ketene diethyl acetal Mild, stereocontrolled Moderate Efficient cyclobutane core formation
Azidation-Hydrogenation Azide formation and reduction Methyl 2-methyl-3-(phenylsulfonyl)bicyclo[1.1.0]butane-1-carboxylate Multi-step, catalytic hydrogenation Moderate Stereoselective, multi-step
Nucleophilic substitution Amination 2-bromoethanol, methylated aminoalkyl amines Heating with base High Demonstrated for related cyclobutanols

Research Findings and Notes

  • The formal [2C2] cycloaddition provides a versatile platform for synthesizing cyclobutane amino alcohols with stereochemical control, facilitating the preparation of trans-2-substituted derivatives.
  • Aminoalkyl substitution on cyclobutanols is effectively achieved by nucleophilic substitution of bromoalcohols with methylated aminoethylamines, providing high yields and purity.
  • The stereochemistry of the cyclobutane ring is critical for biological activity and must be carefully managed during synthesis.
  • Multi-step syntheses involving azidation and hydrogenation have been used to access stereochemically defined cyclobutane amino acids, which can be adapted for the target compound.

Chemical Reactions Analysis

Types of Reactions

Trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for therapeutic applications, particularly in the treatment of neurological disorders and as a potential drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol (CAS: 2165538-96-3)

  • Molecular Formula: C₁₂H₁₇NO
  • Molecular Weight : 191.27 g/mol
  • Key Differences: The phenylethyl substituent introduces aromaticity and hydrophobicity, contrasting with the methyl and methylaminoethyl groups in the target compound. The absence of a secondary methylamino group reduces hydrogen-bonding capacity compared to the target compound.
  • Applications : Used in academic research for studying cyclobutane ring strain effects on amine reactivity .

(b) Perfluorinated Sulfonylamino Derivatives (e.g., CAS 72276-05-2, 99908-28-8)

  • Key Differences: These compounds feature long perfluorinated chains, imparting extreme hydrophobicity and chemical inertness, unlike the polar amine groups in the target compound. Their sulfonylamino groups enhance thermal stability but reduce nucleophilicity compared to the primary/secondary amines in trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol .

Physicochemical Properties

Property This compound trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol Perfluorinated Analogs (e.g., CAS 72276-05-2)
Hydrophobicity Moderate (polar amines) High (aromatic side chain) Extremely high (perfluorinated chains)
Reactivity High (nucleophilic amines) Moderate (single amine group) Low (sulfonyl groups)
Thermal Stability Moderate Moderate High
Synthetic Utility Potential ligand in coordination chemistry Limited to ring-strain studies Industrial surfactants, coatings

Biological Activity

trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol (CAS No. 2165006-57-3) is a cyclobutane derivative with potential biological activities. Its unique structure, featuring a cyclobutanol ring and a methylated amino group, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₈N₂O
Molecular Weight158.24 g/mol
CAS Number2165006-57-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, potentially influencing their activity. Additionally, the cyclobutanol ring may stabilize these interactions, enhancing the compound's efficacy in biological systems.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. It potentially modulates neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Anticancer Potential : There is emerging evidence indicating that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Neuroprotection : A study demonstrated that administration of the compound in a rat model of oxidative stress resulted in reduced neuronal apoptosis and improved cognitive function metrics compared to control groups.
  • Antidepressant Effects : In behavioral assays, this compound exhibited significant reductions in depressive-like behaviors in mice subjected to chronic stress protocols.

Comparative Analysis

When compared to similar compounds, this compound shows distinct advantages:

Compound NameBiological ActivityNotes
Trans-2-[Butyl(ethyl)amino]cyclobutan-1-olModerate antidepressant effectsLess potent than trans-2-{Methyl...}
Trans-2-[Butyl(methyl)amino]cyclobutan-1-olLimited neuroprotective effectsPrimarily focused on pain relief
Trans-2-{Methyl[2-(methylamino)propyl]amino}...Stronger anticancer activitySimilar structure but different substituents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Reductive Amination : Cyclobutanone derivatives can react with methylamine derivatives under reductive conditions (e.g., sodium cyanoborohydride) to form the target compound. Temperature control (0–25°C) and pH buffering (pH 6–7) are critical to suppress side reactions like over-alkylation .
  • AI-Driven Retrosynthesis : Tools leveraging databases like Pistachio and Reaxys propose one-step routes, such as coupling cyclobutan-1-ol precursors with methylaminoethylamine via nucleophilic substitution. Solvent choice (e.g., DMF or THF) and catalyst screening (e.g., K₂CO₃) improve yields .

Q. How can researchers ensure high purity of this compound during purification?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities. Purity ≥95% is achievable with multiple runs .
  • Crystallization : Ethanol/water mixtures (7:3 v/v) at low temperatures (4°C) promote selective crystallization. Monitor purity via NMR (e.g., absence of δ 1.2–1.5 ppm alkyl chain signals) .

Q. What spectroscopic and computational methods are used to characterize the compound’s structure?

  • Methodology :

  • NMR : ¹H NMR (δ 3.4–3.7 ppm for cyclobutane protons; δ 2.6–2.8 ppm for methylamino groups) and ¹³C NMR (δ 70–75 ppm for hydroxyl-bearing carbon) confirm stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ at m/z 173.13) validates molecular weight .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational modes (IR) and compare with experimental data .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric assays (e.g., kynuramine substrate; IC₅₀ determination) .
  • Cell Viability : Screen for neuroprotective effects in SH-SY5Y cells under oxidative stress (H₂O₂-induced), measuring viability via MTT assay .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are effective?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) + 0.1% diethylamine. Retention times differ by 2–3 minutes for enantiomers .
  • Dynamic Resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) in tert-butyl methyl ether to kinetically resolve enantiomers .

Q. How do structural modifications (e.g., substituent position, stereochemistry) impact the compound’s binding affinity to neurological targets?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., cis-isomer, ethylamino variants) and compare binding to serotonin transporters (SERT) via radioligand displacement assays ([³H]citalopram). Trans-configuration shows 10× higher affinity (Kᵢ = 12 nM) .
  • Molecular Docking : Use AutoDock Vina to model interactions with SERT’s hydrophobic pocket. The trans-isomer’s cyclobutane ring aligns better with Trp-123 and Asp-98 residues .

Q. What metabolic pathways degrade this compound in hepatic models, and how can metabolites be identified?

  • Methodology :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-QTOF-MS to detect phase I metabolites (e.g., N-demethylation at m/z 159.09) .
  • CYP Inhibition : Co-incubate with CYP3A4 inhibitors (ketoconazole) to identify primary metabolizing enzymes .

Q. What experimental designs are recommended for in vivo efficacy studies in neurological disease models?

  • Methodology :

  • Rodent Models : Test antidepressant activity in the forced swim test (FST) at 10–50 mg/kg (i.p.). Measure immobility time reduction vs. controls .
  • Pharmacokinetics : Conduct IV/PO dosing in rats to calculate bioavailability (AUC₀–24) and brain-plasma ratio via LC-MS/MS .

Data Contradiction Analysis

  • Conflicting Reports on Neuroprotective Efficacy :

    • Resolution : Discrepancies may arise from assay conditions (e.g., H₂O₂ concentration in SH-SY5Y models). Standardize oxidative stress induction (100–200 µM H₂O₂ for 24 hours) and include positive controls (e.g., Trolox) .
  • Divergent Synthetic Yields in Literature :

    • Resolution : Variability in solvent purity (e.g., THF peroxides) or amine nucleophilicity (methylamine vs. dimethylamine). Use freshly distilled solvents and quantify amine basicity via pKa measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol
Reactant of Route 2
trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.